molecular formula C12H11N5OS2 B6117141 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone

2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone

Cat. No. B6117141
M. Wt: 305.4 g/mol
InChI Key: CWTBDTJUGREVOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone, also known as TQ-A, is a synthetic compound that has been developed for its potential use in scientific research. The compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone is not fully understood, but it is thought to act through the inhibition of various enzymes and signaling pathways. 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and transcription. 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has also been found to reduce the production of pro-inflammatory cytokines, which may have potential applications in the treatment of inflammatory diseases. Additionally, 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has been found to have neuroprotective properties, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has also been found to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, there are limitations to the use of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has not been extensively studied in vivo, which limits its potential applications in animal studies.

Future Directions

There are several future directions for the study of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone. One potential direction is the study of its effects on other cancer cell lines, as well as its potential use in combination with other cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone, which may lead to the development of more potent and selective inhibitors. Finally, the neuroprotective properties of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone should be further studied to determine its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloroethyl-4(3H)-quinazolinone in the presence of a base. The resulting product is then purified through recrystallization. The synthesis of 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has been optimized to yield high purity and high yield.

Scientific Research Applications

2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has been found to have potential applications in scientific research. It has been studied for its effects on cancer cells, as it has been found to inhibit the growth of certain cancer cell lines. 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has also been studied for its effects on inflammation, as it has been found to reduce the production of pro-inflammatory cytokines. Additionally, 2-{1-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4(3H)-quinazolinone has been studied for its effects on the nervous system, as it has been found to have neuroprotective properties.

properties

IUPAC Name

2-[1-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS2/c1-6(19-12-17-16-11(13)20-12)9-14-8-5-3-2-4-7(8)10(18)15-9/h2-6H,1H3,(H2,13,16)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTBDTJUGREVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)SC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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